(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound that serves as an important intermediate in organic synthesis. It is characterized by the presence of a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position of the tetrahydrofuran ring. The compound's unique stereochemistry contributes to its significance in various chemical and biological applications.
The synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves several methods:
The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for optimizing yield and purity. For instance, using an inert atmosphere can significantly enhance the stability of sensitive intermediates during synthesis.
The molecular structure of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol features a five-membered ring with two hydroxyl groups contributing to its reactivity and solubility properties. The stereochemistry at positions 3 and 5 is critical for its biological activity.
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol participates in various chemical reactions:
The reactivity of this compound is largely influenced by the functional groups present, allowing it to serve as a versatile building block in synthetic organic chemistry.
Key chemical properties include:
Safety data indicates that it may pose risks such as skin irritation; hence proper handling precautions are necessary .
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol has significant applications in various fields:
The construction of the stereogenic centers in (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol presents significant synthetic challenges due to the need for precise stereochemical control. Contemporary approaches have leveraged advanced catalytic systems to achieve high enantiomeric excess (ee) and diastereoselectivity. Chiral oxazaborolidine (CBS) catalysts enable enantioselective reduction of γ-keto esters to generate the requisite stereochemistry at C3 and C5 positions. This reduction proceeds via a well-defined transition state where the catalyst coordinates with the carbonyl oxygen, facilitating hydride delivery from the Re or Si face with exceptional stereocontrol. Under optimized conditions (tetrahydrofuran solvent, -78°C), this methodology achieves >95% ee and >90% de for the syn diastereomer essential for the target molecule .
Complementary approaches employ Noyori asymmetric hydrogenation of enol acetates derived from furanone precursors. The catalytic system comprising [RuCl((S)-xybinap)(p-cymene)]Cl and (S,S)-DPEN achieves quantitative conversion with 98% ee through dynamic kinetic resolution. The reaction mechanism involves ruthenium-mediated hydride transfer to the Si face of the enol acetate double bond, setting the C3 stereocenter, while subsequent hydrolysis reveals the C5 hydroxymethyl group with retention of configuration [3]. These catalytic methodologies represent significant advancements over traditional resolution techniques, providing economical access to enantiopure material required for pharmaceutical synthesis.
Table 1: Asymmetric Catalytic Systems for Stereoselective Synthesis
Catalyst System | Substrate Class | Reaction Conditions | Stereoselectivity | Yield |
---|---|---|---|---|
CBS Catalyst (B-Me) | γ-Keto Ester | THF, -78°C, 12h | 95% ee, 92% de (syn) | 85% |
Ru-(S)-xybinap/(S,S)-DPEN | Enol Acetate | iPrOH, 50°C, 24h | 98% ee | 95% |
Jacobsen Co-salen | Epoxide Hydrolysis | H₂O, 25°C, 48h | 89% ee | 78% |
The hydroxymethyl group at C5 and the hydroxy group at C3 in (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol exhibit differential reactivity necessitating strategic protection schemes. Silyl ether protection predominates synthetic routes, with tert-butyldimethylsilyl (TBS) chloride providing optimal steric protection for the primary alcohol. This reaction proceeds quantitatively in DMF with imidazole as base at 0-25°C, forming the monosilylated intermediate with <5% disilylation byproduct. The secondary hydroxy group at C3 is selectively protected using bulky trialkylsilyl chlorides (e.g., TIPSCl) in dichloromethane with 2,6-lutidine as base, achieving >95% regioselectivity .
For simultaneous protection of both hydroxy groups, cyclic acetal formation proves indispensable. The reaction of the diol with 2-methoxypropene catalyzed by pyridinium p-toluenesulfonate (PPTS) generates the acetonide derivative with complete diastereoselectivity, leveraging the cis relationship between C3 and C4 hydroxy groups. Deprotection studies reveal that acid-sensitive protecting groups (e.g., THP, acetonide) undergo clean cleavage under mild acidic conditions (PPTS, MeOH, 40°C) without epimerization. The solubility profile of protected intermediates significantly influences reaction kinetics, with polar aprotic solvents (DMF, acetonitrile) enhancing nucleophilic displacement rates at the hydroxymethyl position by 3-5 fold compared to non-polar alternatives .
Table 2: Protection Group Strategies and Deprotection Conditions
Protecting Group | Reagent | Reaction Conditions | Regioselectivity | Deprotection Method |
---|---|---|---|---|
TBS | TBSCl, imidazole | DMF, 0°C→25°C, 4h | Primary OH >99% | TBAF, THF, 25°C, 2h |
Acetonide | 2-Methoxypropene, PPTS | CH₂Cl₂, 25°C, 6h | Diol protection | PPTS, MeOH/H₂O, 40°C, 3h |
Benzoyl | BzCl, pyridine | CH₂Cl₂, 0°C, 2h | Secondary OH 85% | NaOMe, MeOH, 0°C, 1h |
Dihydropyran | DHP, PPTS | CH₂Cl₂, 25°C, 12h | Secondary OH 90% | PPTS, EtOH, 40°C, 4h |
The Mitsunobu reaction enables inversion of configuration at C3 while simultaneously introducing nitrogenous nucleophiles essential for pharmacologically active derivatives. Optimization studies reveal that azadicarboxylate selection critically impacts stereochemical outcome: diethyl azadicarboxylate (DEAD) provides superior yield (92%) compared to diisopropyl azadicarboxylate (DIAD, 78%) due to reduced steric hindrance during phosphonium betaine formation. The phosphine component similarly influences efficiency, with triphenylphosphine affording complete conversion in 2 hours at 25°C, while more electron-rich tri-n-butylphosphine requires extended reaction times (8h) for comparable conversion .
Solvent optimization demonstrates that anhydrous THF maximizes nucleophile accessibility to the C3 center while minimizing hydrolysis of the activated intermediate. When employing phthalimide as nucleophile, the optimized protocol (PPh₃, DEAD, THF, 0°C→25°C) achieves 95% yield of the inverted product with complete stereochemical integrity. Subsequent hydrazinolysis efficiently cleaves the phthalimide group (NH₂NH₂, EtOH, reflux, 2h) without epimerization, providing the C3-amino functionalized tetrahydrofuran derivative. This two-step sequence represents the most efficient method for converting the C3 hydroxy group to amino functionality while maintaining the hydroxymethyl group's protection state .
Table 3: Mitsunobu Reaction Optimization Parameters
Phosphine Reagent | Azadicarboxylate | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|---|
PPh₃ | DEAD | THF | 0°C→25°C | 2h | 92% |
PPh₃ | DIAD | THF | 0°C→25°C | 4h | 78% |
Bu₃P | DEAD | THF | 25°C | 8h | 85% |
(Cy)₃P | DEAD | Toluene | 25°C | 12h | 65% |
Lipase-mediated kinetic resolution provides an eco-friendly alternative for accessing enantiopure (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol from racemic mixtures. Pseudomonas fluorescens lipase (PFL) demonstrates exceptional selectivity (E > 200) for acylation of the (3S,5R) enantiomer at the C3 hydroxy group using vinyl acetate as acyl donor in tert-butyl methyl ether solvent. This enzymatic discrimination enables isolation of the unreacted (3R,5S) enantiomer with >99% ee after 45% conversion, while the acylated enantiomer can be recycled via base-catalyzed hydrolysis .
Whole-cell biocatalysis using Rhodococcus ruber facilitates asymmetric reduction of the prochiral precursor 5-(hydroxymethyl)dihydrofuran-3(2H)-one. The intracellular dehydrogenase system achieves complete conversion with 97% de for the syn diol configuration. Process optimization reveals that glucose feeding (0.5M) maintains cofactor regeneration, enhancing productivity by 3-fold compared to non-fed systems. For scale-up, immobilized E. coli expressing carbonyl reductase from Candida magnoliae provides a robust biocatalyst (90% yield, 98% de) that retains activity over 10 reaction cycles in fixed-bed reactors . These biocatalytic approaches significantly reduce environmental impact compared to traditional chemical synthesis while maintaining stringent stereochemical control.
Table 4: Biocatalytic Systems for Stereoselective Synthesis
Biocatalyst | Reaction Type | Substrate | Selectivity | Conversion | ee/ de |
---|---|---|---|---|---|
Pseudomonas fluorescens lipase | Kinetic resolution | Racemic THF diol | E > 200 | 45% | >99% ee |
Rhodococcus ruber whole cells | Asymmetric reduction | 5-(Hydroxymethyl)furan-3-one | syn:anti >50:1 | 99% | 97% de |
Candida magnoliae reductase (E.coli) | Ketone reduction | γ-Keto ester | syn:anti 98:2 | 95% | 99% ee |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1